4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 20887-29-0
VCID: VC18409983
InChI: InChI=1S/C19H21N3O3.ClH/c1-20(2)12-18(23)22-13-21(14-8-10-15(25-3)11-9-14)19(24)16-6-4-5-7-17(16)22;/h4-11H,12-13H2,1-3H3;1H
SMILES:
Molecular Formula: C19H22ClN3O3
Molecular Weight: 375.8 g/mol

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride

CAS No.: 20887-29-0

Cat. No.: VC18409983

Molecular Formula: C19H22ClN3O3

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride - 20887-29-0

Specification

CAS No. 20887-29-0
Molecular Formula C19H22ClN3O3
Molecular Weight 375.8 g/mol
IUPAC Name 1-[2-(dimethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrochloride
Standard InChI InChI=1S/C19H21N3O3.ClH/c1-20(2)12-18(23)22-13-21(14-8-10-15(25-3)11-9-14)19(24)16-6-4-5-7-17(16)22;/h4-11H,12-13H2,1-3H3;1H
Standard InChI Key SACGUEKSGPQRSJ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl

Introduction

Structural and Molecular Characteristics

The compound features a bicyclic quinazolinone core fused to a benzene ring, with a carbonyl group at the 4-position. Key substituents include:

  • Dimethylaminoacetyl group: Introduced at the 1-position, enhancing solubility and potential receptor interactions.

  • p-Methoxyphenyl group: Attached to the 3-position, contributing to steric and electronic modulation.

  • Hydrochloride salt: Improves stability and bioavailability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂ClN₃O₃
Molecular Weight375.8 g/mol
IUPAC Name1-[2-(Dimethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one; hydrochloride
SMILESCN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl

The presence of electron-donating methoxy and dimethylamino groups likely influences its electronic distribution, as observed in similar quinazolinones .

Synthesis and Chemical Modifications

General Synthesis Pathways

Quinazolinones are typically synthesized via cyclocondensation reactions. For this derivative, a plausible route involves:

  • Formation of the Quinazolinone Core: Reaction of anthranilic acid derivatives with carbonyl sources, such as acetic anhydride, under reflux .

  • Substituent Introduction:

    • The p-methoxyphenyl group may be introduced via nucleophilic substitution or Friedel-Crafts alkylation.

    • The dimethylaminoacetyl side chain is likely added through acylation using chloroacetyl chloride followed by amine substitution.

Key Reaction Steps

  • Cyclization of intermediates under basic conditions (e.g., NaOH) to form the quinazolinone ring .

  • Hydrogenation or catalytic reduction for nitro group conversion, as seen in analogous syntheses .

Biological Activities and Mechanisms

Anticancer Activity

2-Substituted quinazolinones show notable anti-proliferative effects. Compound 17 from a 2023 study inhibited nine cancer cell lines (IC₅₀: 0.5–2.1 µM), attributed to kinase and bromodomain inhibition . The dimethylaminoacetyl group in the target compound may enhance kinase selectivity, particularly against EGFR or VEGFR2 .

Table 2: Comparative Bioactivity of Quinazolinone Derivatives

CompoundActivity (IC₅₀/MIC)Target
Target Compound*N/AHypothesized kinases
Schiff Base 4 16 µg/mL (E. coli)Microbial enzymes
Compound 17 0.5 µM (MCF-7)Kinases, bromodomains

*Direct experimental data pending.

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Oncology: Potential as a kinase inhibitor for breast or lung cancers .

  • Infectious Diseases: Adjuvant therapy for multidrug-resistant infections .

  • Neurological Disorders: Modulation of GABA receptors due to structural analogy with sedative-hypnotic agents.

Pharmacokinetic Considerations

  • Solubility: Enhanced by the hydrochloride salt and polar substituents.

  • Metabolism: Likely hepatic oxidation via CYP450 enzymes, with possible demethylation of the methoxy group.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with specific kinases or microbial targets using X-ray crystallography or molecular docking.

  • In Vivo Efficacy: Evaluate toxicity profiles and bioavailability in animal models.

  • Structural Optimization: Explore substitutions at the 2-position to improve potency and selectivity .

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